Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate
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Overview
Description
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester, where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position . This compound has a molecular formula of C14H26O3 and is known for its unique structural features, including multiple bonds and rotatable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-ethoxy-3,7-dimethyloct-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic and steric properties of its substituents .
Comparison with Similar Compounds
Ethyl 7-ethoxy-3,7-dimethyloct-2-enoate can be compared with other enoate esters, such as:
Ethyl acrylate: Similar in structure but lacks the ethoxy and dimethyl substituents.
Methyl methacrylate: Contains a methyl group instead of an ethyl group and a methoxy group instead of an ethoxy group.
Ethyl crotonate: Similar ester functionality but with different alkyl substituents.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical reactivity and applications.
Properties
CAS No. |
51079-73-3 |
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Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 7-ethoxy-3,7-dimethyloct-2-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-16-13(15)11-12(3)9-8-10-14(4,5)17-7-2/h11H,6-10H2,1-5H3 |
InChI Key |
CTVVYXYBDKTPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CCCC(C)(C)OCC |
Origin of Product |
United States |
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